Field: Pharmaceutical Chemistry
Application: Pivaloyl chloride is used in the synthesis of various pharmaceutical compounds such as DPE, amino benzylpenicillin, cefazolin, dipivefrin, cephalexin, and dipivalyl epinephrine .
Method: The specific methods of application or experimental procedures can vary depending on the specific pharmaceutical compound being synthesized.
Results: The outcome is the production of various pharmaceutical compounds that have wide-ranging therapeutic applications.
Field: Agrochemical Chemistry
Application: Pivaloyl chloride is used in the synthesis of various agrochemicals, including pesticides and insecticides .
Method: The specific methods of application or experimental procedures can vary depending on the specific agrochemical being synthesized.
Results: The outcome is the production of various agrochemicals that are used to protect crops and improve agricultural productivity.
Field: Biochemistry
Application: Pivaloyl chloride is used in amide and peptide couplings mediated by pivaloyl mixed anhydrides in aqueous media .
Method: Pivaloyl chloride is added to a slurry mixture and left stirring at 0 °C. After a certain activation time, the slurry is added to an ice-cold suspension of C-protected amino acid and sodium bicarbonate in ethyl acetate .
Results: The outcome is the production of amides and peptides, which are fundamental components of proteins and play crucial roles in biological processes.
Field: Analytical Chemistry
Application: Pivaloyl chloride is used as a new derivatization agent for parabens and its application in simultaneous derivatization and air-assisted liquid–liquid microextraction of the analytes in hygiene and personal care products .
Method: The analytes are derivatized by a fast reaction occurring between parabens and pivaloyl chloride and extracted into toluene under mild conditions in a test tube .
Results: The outcome is the successful analysis of selected parabens in various hygiene and personal care products .
Field: Organic Chemistry
Application: Pivaloyl chloride is used in the manufacture of organic peroxides .
Method: The specific methods of application or experimental procedures can vary depending on the specific organic peroxide being synthesized.
Results: The outcome is the production of various organic peroxides that have wide-ranging applications in polymer chemistry, as they are often used as initiators in polymerization reactions.
Application: Pivaloyl chloride is used in the manufacture of peroxy esters .
Pivaloyl chloride, also known as 2,2-dimethylpropanoyl chloride, is a colorless to light yellow liquid characterized by a pungent odor. It has the chemical formula and a molar mass of 120.58 g·mol . This compound is classified as a branched-chain acyl chloride and is primarily used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Pivaloyl chloride is produced by the reaction of pivalic acid with phosphorus pentachloride, a method first developed by Aleksandr Butlerov in 1874 .
Pivaloyl chloride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation of its vapors can irritate the respiratory system. Pivaloyl chloride is also flammable [].
Due to these hazards, proper safety precautions are crucial when handling pivaloyl chloride. These include wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].
Several methods exist for synthesizing pivaloyl chloride:
Pivaloyl chloride is widely utilized across various fields:
Studies on pivaloyl chloride's interactions reveal its reactivity with various functional groups:
Pivaloyl chloride shares similarities with other acyl chlorides but possesses unique characteristics due to its branched structure. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Acetyl Chloride | Simpler structure; commonly used for acetylation. | |
Propionyl Chloride | Straight-chain structure; used in flavoring agents. | |
Butyryl Chloride | Straight-chain; utilized in organic synthesis. | |
Valeryl Chloride | Similar length; less branched compared to pivaloyl. |
Pivaloyl chloride's branched structure contributes to its distinct reactivity profiles compared to these straight-chain counterparts, making it particularly valuable in specialized synthetic applications .
Flammable;Corrosive;Acute Toxic;Irritant